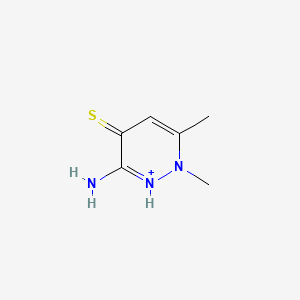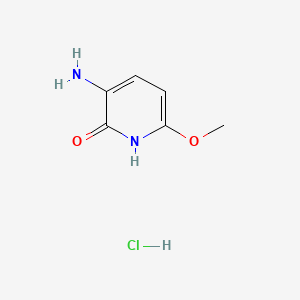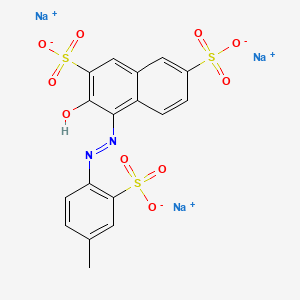
1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone is a chemical compound with the molecular formula C12H18O It is known for its unique structure, which includes a hexahydro-indenyl ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a Diels-Alder reaction followed by hydrogenation to achieve the hexahydro-indenyl structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization and subsequent hydrogenation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed in substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol: Shares a similar hexahydro-indenyl structure but differs in functional groups.
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl ester: Another related compound with ester functionality.
Uniqueness
1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone is unique due to its specific ethanone group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
94021-65-5 |
|---|---|
Molekularformel |
C14H20O |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
1-(4,5-dimethyl-3-tricyclo[5.2.1.02,6]dec-4-enyl)ethanone |
InChI |
InChI=1S/C14H20O/c1-7-8(2)13-10-4-5-11(6-10)14(13)12(7)9(3)15/h10-14H,4-6H2,1-3H3 |
InChI-Schlüssel |
RXOSUBQGTPGAAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C2C1C3CCC2C3)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















